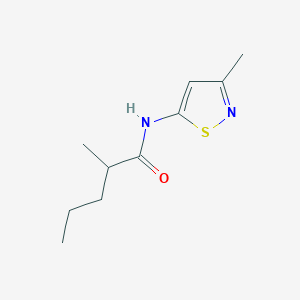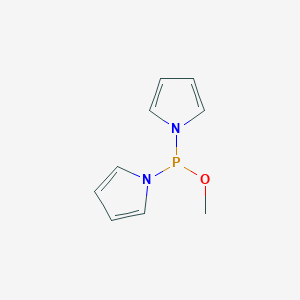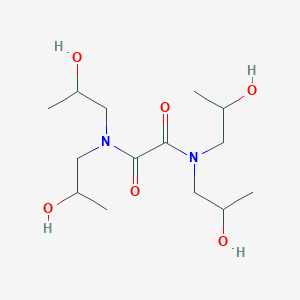
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Métodos De Preparación
The synthesis of 2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA) . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation techniques, which offer eco-friendly and rapid synthesis .
Análisis De Reacciones Químicas
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties.
Medicine: Thiazole-based compounds have been investigated for their neuroprotective, anti-inflammatory, and analgesic effects.
Industry: Thiazole derivatives are used in the production of dyes, fungicides, and biocides.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, they may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways . The exact mechanism of action for this compound would depend on its specific structure and the biological system being studied.
Comparación Con Compuestos Similares
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An antineoplastic drug used in cancer therapy.
What sets this compound apart is its unique structure, which may confer distinct biological activities and potential applications
Propiedades
Número CAS |
63169-62-0 |
|---|---|
Fórmula molecular |
C10H16N2OS |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
2-methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide |
InChI |
InChI=1S/C10H16N2OS/c1-4-5-7(2)10(13)11-9-6-8(3)12-14-9/h6-7H,4-5H2,1-3H3,(H,11,13) |
Clave InChI |
JBTNYAFVVDGTMF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(=O)NC1=CC(=NS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)










![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)

